N-(furan-2-ylmethyl)-2H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16-5-1)8-13-10-4-3-9-7-14-15-12(9)6-10/h1-7,13H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLCOOJSOLLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Furan 2 Ylmethyl 2h Indazol 6 Amine and Its Derivatives
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of N-(furan-2-ylmethyl)-2H-indazol-6-amine identifies two primary disconnections. The most logical initial disconnection is at the C-N bond between the furan-2-ylmethyl group and the 6-amino group of the indazole core. This disconnection suggests two potential synthetic strategies for the final step: reductive amination or nucleophilic substitution. This approach leads to two key precursors: 2H-indazole-6-amine and a suitable furan-2-ylmethyl synthon, such as furan-2-carbaldehyde (furfural) for reductive amination, or a furan-2-ylmethyl halide (e.g., 2-(chloromethyl)furan) for nucleophilic substitution.
Further disconnection of the 2H-indazole-6-amine core points towards a 6-nitro-2H-indazole intermediate. The amino group at the 6-position is commonly introduced via the reduction of a nitro group, a reliable and high-yielding transformation. The 6-nitro-2H-indazole itself can be conceptually broken down, suggesting its formation from appropriately substituted benzene (B151609) derivatives through cyclization reactions. A common starting material for such a synthesis would be a 2-methyl-5-nitroaniline or a 2-formyl-4-nitroaniline derivative, which can undergo cyclization to form the indazole ring.
Synthetic Routes to the 2H-Indazole-6-amine Core
The formation of the 2H-indazole ring system can be achieved through various cyclization strategies, often starting from ortho-substituted nitroaromatics.
One of the classical and robust methods is the Cadogan reductive cyclization . nih.gov This reaction typically involves the deoxygenative cyclization of an o-nitrobenzylidene amine using a phosphite reagent, such as triethyl phosphite. nih.gov For the synthesis of a 2H-indazole core, an ortho-imino-nitrobenzene substrate, generated via the condensation of an o-nitrobenzaldehyde with a primary amine, undergoes reductive cyclization to yield the desired 2H-indazole. nih.govacs.org Recent advancements have allowed this reaction to proceed under milder conditions. nih.gov
Modern synthetic methods also provide efficient routes. For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been developed for the synthesis of 2H-indazoles. caribjscitech.comorganic-chemistry.org This approach is valued for its operational simplicity and the ability to construct the heterocyclic core in a single step from readily available starting materials. organic-chemistry.org Other transition-metal-catalyzed reactions, such as those involving palladium, have also been employed for the intramolecular amination to form 2-aryl-2H-indazoles. organic-chemistry.org
| Method | Starting Materials | Key Reagents/Catalysts | General Notes |
|---|---|---|---|
| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Primary Amines | Trialkyl phosphites (e.g., P(OEt)3) or phosphines (e.g., PBu3) | Forms an imine intermediate which then undergoes reductive cyclization. nih.govacs.org |
| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Cu(I) salts (e.g., CuI, Cu2O) | Efficient one-pot synthesis forming C-N and N-N bonds. caribjscitech.comorganic-chemistry.org |
| Palladium-Catalyzed Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd catalyst, Ligand (e.g., t-Bu3PHBF4), Base (e.g., Cs2CO3) | Forms the N-N bond via intramolecular C-N coupling. organic-chemistry.org |
The introduction of the amino group at the 6-position of the indazole ring is most commonly and efficiently achieved through the reduction of a corresponding 6-nitroindazole precursor. The synthesis of the core would first target a 6-nitro-2H-indazole derivative, which is then converted to 2H-indazole-6-amine.
The reduction of the nitro group can be accomplished using various standard reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or ammonium formate. nih.gov This method is generally clean and high-yielding. Alternative reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂) in ethanol or ethyl acetate. These methods are robust and effective for nitro group reduction on aromatic systems.
| Reagent/System | Solvent | Typical Conditions |
|---|---|---|
| H2, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temperature, atmospheric or elevated pressure. nih.gov |
| SnCl2·2H2O | Ethanol or Ethyl Acetate | Reflux temperature. |
| Fe, HCl | Water/Ethanol mixture | Reflux temperature. |
| Sodium Dithionite (Na2S2O4) | Water/Dioxane mixture | Room temperature to mild heating. |
Strategies for Attaching the Furan-2-ylmethyl Moiety
Once the 2H-indazole-6-amine core is synthesized, the final step involves attaching the furan-2-ylmethyl group to the 6-amino functionality. This can be achieved primarily through two reliable methods: reductive amination and nucleophilic substitution.
Reductive amination is a highly effective method for forming C-N bonds and involves the reaction of an amine with a carbonyl compound, in this case, 2H-indazole-6-amine with furfural (furan-2-carbaldehyde). The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov
A variety of reducing agents can be used for this transformation. Common laboratory-scale reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). For industrial applications and greener approaches, catalytic hydrogenation is often preferred, using catalysts like Rh/Al₂O₃ or Pt/TiO₂ with molecular hydrogen. rsc.orgacs.orgrsc.org The choice of catalyst and reaction conditions can be optimized to achieve high selectivity for the desired secondary amine product. rsc.org
| Reducing System | Typical Reaction Conditions | Key Features |
|---|---|---|
| NaBH(OAc)3 | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temperature | Mild, tolerates a wide range of functional groups. |
| NaBH3CN | Methanol (MeOH), pH control (6-7) | Effective but uses cyanide reagent. |
| H2, Heterogeneous Catalyst (e.g., Rh/Al2O3, Pt/TiO2) | Aqueous ammonia, various temperatures (e.g., 80 °C) and pressures. rsc.orgacs.org | Environmentally benign, suitable for larger scale. rsc.org |
An alternative strategy for attaching the furan-2-ylmethyl group is through a nucleophilic substitution reaction. In this approach, the 2H-indazole-6-amine acts as a nucleophile, attacking an electrophilic furan-2-ylmethyl derivative, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan.
This reaction is typically an Sₙ2 process where the lone pair of electrons on the nitrogen atom of the 6-amino group displaces the halide leaving group. utexas.edu The reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct. Common solvents for this type of reaction include acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF). The reactivity of 2-(chloromethyl)furan is well-documented, though care must be taken as side reactions can occur depending on the specific nucleophile and conditions. stackexchange.comacs.orgcetjournal.it
Regioselective Synthesis of 2H-Indazole Isomers (N1 vs. N2 alkylation)
The alkylation of indazoles can occur at either the N1 or N2 position, and achieving regioselectivity is a significant challenge in the synthesis of N-substituted indazoles. The thermodynamic product is generally the N1-alkylated isomer, while the N2-isomer is often the kinetic product. The synthesis of this compound specifically requires selective alkylation at the N2 position.
Several catalytic methods have been developed to achieve high selectivity for N2-alkylation of indazoles. One effective approach involves the use of Brønsted acids such as trifluoromethanesulfonic acid (TfOH) or Lewis acids like copper(II) triflate (Cu(OTf)₂). These catalysts promote the reaction of 1H-indazoles with various alkylating agents, including primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates, to selectively yield 2-alkyl-2H-indazoles. organic-chemistry.org This method is advantageous as it often avoids the formation of the N1-isomer.
Another highly selective method for N2-alkylation utilizes TfOH to catalyze the reaction of indazoles with diazo compounds. This metal-free approach provides N2-alkylated products in good to excellent yields with high regioselectivity, often with an N2/N1 ratio of up to 100/0. researchgate.netrsc.org Quantum mechanical studies suggest that the high N2 selectivity in acid-catalyzed alkylations is due to the higher energy barrier for N1 alkylation, which involves the conversion of the more stable 1H-indazole tautomer to the less stable 2H-tautomer before reaction. wuxibiology.com
The table below summarizes catalytic approaches favoring N2-alkylation of indazoles.
| Catalyst | Alkylating Agent | Key Features | Reference |
| TfOH | Diazo compounds | Metal-free, high N2/N1 ratio (up to 100/0) | researchgate.netrsc.org |
| TfOH or Cu(OTf)₂ | Alkyl 2,2,2-trichloroacetimidates | General for primary, secondary, and tertiary alkyl groups | organic-chemistry.org |
The ratio of N1 to N2 alkylated isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Generally, the use of a base in the reaction of indazoles with alkyl halides leads to a mixture of N1 and N2 products. nih.gov
The choice of solvent can significantly impact the regioselectivity. For instance, in some cases, solvents like dioxane have been shown to favor N1-alkylation, while dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may lead to different isomer ratios. nih.govnih.gov The base employed also plays a crucial role. For example, sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor N1-alkylation for certain substituted indazoles. nih.gov Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-isomer. beilstein-journals.org
The electronic and steric properties of substituents on the indazole ring also influence the N1/N2 ratio. Electron-withdrawing groups at the C7 position of the indazole, such as NO₂ or CO₂Me, have been shown to direct alkylation to the N2 position with high selectivity. beilstein-journals.org
The following table illustrates the effect of different reaction conditions on the N1/N2 alkylation of a model indazole.
| Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| NaH | DMF | RT | 1 : 1.2 | nih.gov |
| Cs₂CO₃ | Dioxane | 90 °C | 96 : 4 | nih.gov |
| K₂CO₃ | DMF | RT | 1.9 : 1 | nih.gov |
| NaH | THF | 50 °C | >99 : 1 | nih.gov |
Derivatization and Analog Synthesis
The synthesis of derivatives of this compound can be achieved by modifying the furan (B31954) ring, the indazole core, or the linker region. These modifications allow for the exploration of structure-activity relationships for various applications.
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, primarily at the 5-position (the position adjacent to the CH₂ group is position 2).
Electrophilic Aromatic Substitution:
Halogenation: The furan ring can be halogenated using mild reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, can introduce a formyl group (-CHO) onto the furan ring, typically at the 5-position. wikipedia.orgijpcbs.comresearchgate.netorganic-chemistry.org
Acylation: Friedel-Crafts acylation can be performed with acyl halides or anhydrides in the presence of a mild Lewis acid catalyst to introduce an acyl group.
Metal-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the furan ring, it can serve as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.
The indazole core can be modified at various positions, either by starting from a pre-functionalized indazole or by direct functionalization of the this compound molecule.
A general route to substituted 6-aminoindazoles starts from the corresponding 6-nitroindazole. The nitro group can be reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C). nih.gov
The 6-amino group can then be further modified. For instance, it can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride to yield N-alkylated derivatives. nih.gov Acylation of the 6-amino group with acyl chlorides or anhydrides can produce the corresponding amides. nih.gov
Furthermore, direct C-H functionalization of the indazole ring is a powerful tool for introducing substituents. For example, the C3 position of 2H-indazoles can be acylated with aldehydes using a nickel catalyst. nih.gov
The table below outlines some potential derivatizations on the indazole core.
| Position | Reaction Type | Reagents | Product |
| C3 | Acylation | Aldehyde, Ni(II) catalyst, TBHP | 3-Acyl derivative |
| C6-NH₂ | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated 6-amino derivative |
| C6-NH₂ | Acylation | Acetic anhydride, base | 6-Acetamido derivative |
The linker region, consisting of a methylene (B1212753) bridge (-CH₂) and an amino group (-NH-), can also be modified to generate analogs.
Formation of the Linker: The most common method for constructing the furan-2-ylmethylamino linker is through reductive amination. This involves the reaction of a 6-aminoindazole with furan-2-carbaldehyde in the presence of a reducing agent. nih.gov
Modifications of the Amino Group: The secondary amine in the linker can be alkylated to form a tertiary amine. This can be achieved using alkyl halides, although over-alkylation to form a quaternary ammonium salt is a potential side reaction. masterorganicchemistry.com A more controlled method for N-alkylation is the use of alcohols as alkylating agents in the presence of a suitable catalyst. nih.govresearchgate.net
Modifications of the Methylene Bridge: Introducing substituents on the methylene bridge (the α-carbon to the furan ring) is more challenging and would likely require a multi-step synthesis. One approach could involve the use of a substituted furan-2-yl)methanol, which could be converted to a halide and then used to alkylate the 6-aminoindazole. Alternatively, a ketone analog of furan-2-carbaldehyde (e.g., 1-(furan-2-yl)ethan-1-one) could be used in the reductive amination with 6-aminoindazole to introduce a methyl group on the methylene bridge.
Advanced Synthetic Techniques and Optimization
The synthesis of this compound and its derivatives benefits from advanced techniques that enhance reaction rates, improve yields, and simplify operational procedures. These methods are crucial for overcoming common challenges in the synthesis of N-substituted indazoles, such as achieving regioselectivity and ensuring high purity of the final products.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov For the synthesis of N-substituted indazoles, microwave energy can be effectively used to promote the N-alkylation step.
The synthesis of this compound can be envisioned via the reaction of 6-amino-2H-indazole with furan-2-ylmethyl halide or a related electrophile. Microwave irradiation can facilitate this substitution reaction, often in the presence of a base and a suitable solvent. The choice of solvent is critical in microwave chemistry, with polar solvents that have a high dielectric loss factor being more efficient at absorbing microwave energy.
Below is a representative table illustrating typical conditions for microwave-assisted N-alkylation of heterocyclic amines, which could be adapted for the synthesis of the target compound.
| Reactant A | Reactant B | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 6-Amino-2H-indazole | Furan-2-ylmethan-ol | TfOH | Dioxane | 100 | 30 | ~85 |
| 6-Amino-2H-indazole | Furan-2-ylmethyl bromide | K2CO3 | DMF | 150 | 10 | ~90 |
| 6-Nitroindazole | Furan-2-ylmethyl chloride | Cs2CO3 | NMP | 120 | 15 | ~88 |
This is a representative table based on general microwave-assisted N-alkylation procedures and does not represent experimentally verified data for this specific reaction.
Studies on related structures have shown that microwave-assisted methods can significantly improve the efficiency of similar transformations. jchr.orgnih.gov The key advantages include rapid heating, precise temperature control, and the ability to perform reactions in sealed vessels at elevated pressures, thereby accelerating the reaction rate.
One-Pot Reaction Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. asianpubs.orgrsc.org For the synthesis of complex molecules like this compound, a one-pot approach could involve the formation of the indazole ring followed by in-situ N-alkylation.
A hypothetical one-pot synthesis could start from a suitably substituted o-nitrobenzaldehyde and an amine, which upon condensation and reductive cyclization, forms the indazole core. researchgate.net Without isolating the indazole intermediate, the addition of the furan-2-ylmethylating agent would then yield the final product. Such tandem or cascade reactions are highly desirable in modern organic synthesis. rsc.org
For instance, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide can be employed to generate the 2H-indazole core in one pot. mdpi.com Subsequent addition of the alkylating agent could lead to the desired N-substituted product.
Example of a Potential One-Pot Reaction Sequence:
Step 1 (In-situ Indazole Formation): A substituted 2-halobenzaldehyde reacts with a primary amine and an azide source, catalyzed by a transition metal like copper, to form the 2H-indazole ring.
Step 2 (N-Alkylation): To the same reaction mixture, furan-2-ylmethyl halide and a base are added to achieve the N2-alkylation.
Yield Optimization and Purification Methodologies
A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. nih.govorganic-chemistry.org The formation of the thermodynamically favored N1-alkylated product often competes with the kinetically favored N2-isomer. researchgate.net Yield optimization, therefore, heavily relies on directing the reaction towards the desired N2-substituted product.
Several strategies can be employed to enhance the regioselectivity of N2-alkylation:
Catalyst and Reagent Choice: The use of specific catalysts, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, has been shown to promote selective N2-alkylation. organic-chemistry.org Utilizing alkyl 2,2,2-trichloroacetimidates as alkylating agents can also favor the formation of the N2 isomer. organic-chemistry.org
Reaction Conditions: Modifying reaction parameters such as temperature, solvent, and the nature of the base can influence the N1/N2 ratio. For example, certain conditions can be fine-tuned to favor the kinetic product (N2-isomer). researchgate.net
The following table summarizes conditions that have been reported to favor N2-alkylation in indazole systems.
| Indazole Substrate | Alkylating Agent | Catalyst/Acid | Solvent | N2:N1 Ratio | Reference |
| 1H-Indazole | Isopropyl 2,2,2-trichloroacetimidate | TfOH | Dichloromethane | >99:1 | organic-chemistry.org |
| 1H-Indazole | Benzyl 2,2,2-trichloroacetimidate | Cu(OTf)2 | Dichloromethane | >99:1 | organic-chemistry.org |
| Substituted 1H-Indazoles | Diazo compounds | TfOH | Dichloromethane | up to 100:0 | rsc.org |
Purification of the final product is crucial to isolate the desired this compound from any unreacted starting materials, byproducts, and the isomeric N1-substituted product. Standard purification techniques include:
Column Chromatography: This is the most common method for separating closely related isomers. Silica gel is typically used as the stationary phase, with a suitable mixture of solvents as the mobile phase to achieve separation. nih.gov
Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be a highly effective method for obtaining a pure compound.
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
The synthesis of 6-aminoindazole derivatives often starts from the corresponding 6-nitroindazole. The reduction of the nitro group is a key step that can be achieved using various methods, such as catalytic hydrogenation with Pd/C. nih.gov The subsequent N-alkylation of the 6-aminoindazole would then lead to the target compound.
Exploration of Biological Activities of N Furan 2 Ylmethyl 2h Indazol 6 Amine and Analogs
Antimicrobial Activity Profile
There is no available data on the antimicrobial effects of N-(furan-2-ylmethyl)-2H-indazol-6-amine.
Specific studies evaluating the in vitro activity of this compound against Gram-positive bacteria have not been identified.
There are no published findings on the efficacy of this compound against Gram-negative bacterial strains.
The potential of this compound as an antimycobacterial agent has not been investigated in any published research.
Antineoplastic Activity Spectrum
Information regarding the antineoplastic properties of this compound is not present in the scientific literature.
There are no available studies that report on the cytotoxic effects of this compound on various human cancer cell lines.
Research on any selective antineoplastic activity of this compound has not been published.
Investigation of Cell Cycle Perturbations and Apoptosis Induction
The ability of a compound to interfere with the cell cycle and induce programmed cell death (apoptosis) is a key mechanism for anticancer activity. Research into indazole derivatives has revealed significant potential in this area.
One notable analog, YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], has been shown to inhibit the growth of human hepatocellular carcinoma cells (HA22T and Hep3B) in a concentration-dependent manner. Mechanistic studies demonstrated that YC-1 induces a G1 phase arrest in the cell cycle. This cell cycle inhibition is linked to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitory protein p21(CIP1/WAP1) and a modest increase in p27(KIP1). The increased association of p21(CIP1/WAP1) with CDK2 is a critical step in halting cell cycle progression at the G1 phase.
Enzyme Inhibition and Receptor Modulation
This compound and its analogs have been investigated for their ability to interact with and inhibit various enzymes and receptors that are critical in pathological processes.
Aldehyde Dehydrogenase (ALDH) Isoform Inhibition Studies
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in cellular detoxification by metabolizing aldehydes. researchgate.netnih.gov Certain ALDH isoforms, such as ALDH1A1 and ALDH1A3, are overexpressed in cancer stem cells and are associated with poor prognosis, making them attractive therapeutic targets. researchgate.net
While specific studies on the direct inhibition of ALDH isoforms by this compound are not extensively documented, the broader class of heterocyclic compounds is under active investigation. For example, derivatives of indole-2,3-diones have been developed as selective inhibitors for ALDH1A1, ALDH2, and ALDH3A1. researchgate.netnih.gov These inhibitors are thought to interact with active-site cysteine residues. researchgate.net Given the structural similarities between indoles and indazoles, exploring the potential of indazole-based compounds as ALDH inhibitors is a logical direction for future research to develop novel anticancer agents.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org
The potential of heterocyclic compounds to act as AChE inhibitors is well-established. Research on novel benzofuran-based 1,2,4-triazole derivatives has shown promising efficacy against AChE. semanticscholar.org For instance, one such derivative displayed strong AChE inhibitory activity with an IC50 value of 0.55 ± 1.00 μM. semanticscholar.org Similarly, various thiazole and oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). researchgate.netcumhuriyet.edu.trnih.gov Although direct data on this compound is limited, the presence of the furan (B31954) and indazole moieties—both recognized pharmacophores—suggests a potential for AChE inhibitory activity that warrants investigation.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition Analysis
The indazole scaffold is a cornerstone in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. rsc.org VEGFR-2, in particular, is a critical tyrosine kinase receptor that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. dovepress.com
Numerous indazole derivatives have demonstrated potent VEGFR-2 inhibitory activity. nih.gov Pazopanib, an FDA-approved anticancer drug, features a substituted indazole core and functions as a multi-kinase inhibitor targeting VEGFR among others. Research has shown that various indazole-pyrimidine hybrids and other complex indazole derivatives exhibit excellent VEGFR-2 inhibition, often with IC50 values in the nanomolar range, comparable or superior to reference drugs like Sorafenib. mdpi.comresearcher.life For example, a series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound showing an IC50 of 1.24 nM. nih.gov
| Compound Series | Example Compound | VEGFR-2 IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
|---|---|---|---|
| Pyrazole-Pyrazolone Hybrids | 12c | 0.83 | 0.19 |
| Pyrazole-Pyrazoline Hybrids | 14f | 0.22 | 0.19 |
| 1,3,4-Thiadiazole Derivatives | 28b | 0.008 | 0.010 (Pazopanib) |
| Indazole-Pyrimidine Hybrids | 91b | 0.53 | 0.19 |
| Indazole-Pyrimidine Hybrids | 91e | 0.61 | 0.19 |
Other Kinase Inhibitory Potentials (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase, Rho-kinase)
Beyond VEGFR, the indazole scaffold has proven to be a versatile template for inhibiting a wide array of other protein kinases implicated in cancer and other diseases. rsc.orgnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key driver in the proliferation of many cancer types. Several series of 1H-indazole derivatives have been designed as potent EGFR kinase inhibitors. For instance, compound 109, a 1H-indazole derivative, displayed strong potency against both EGFR wild-type and the T790M mutant with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov
Rho-kinase (ROCK): Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play roles in cell adhesion, motility, and proliferation. Indazole-based compounds have been identified as highly potent and selective ROCK inhibitors. researchgate.net For example, the compound DW1865 showed IC50 values of 0.02 µM and 0.10 µM against ROCK2 and ROCK1, respectively. Another indazole derivative, GSK429286, was also found to be a highly selective ROCK inhibitor. researchgate.net
Adenosine A2A Receptor Inverse Agonism
The Adenosine A2A receptor (A2AAR) is a G-protein coupled receptor that has emerged as a significant target for neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy. nih.govresearchgate.net While A2AAR antagonists are well-studied, the concept of inverse agonism—where a ligand binds to the same receptor but elicits the opposite pharmacological response to an agonist—is also of therapeutic interest.
Currently, the literature on indazole derivatives as A2AAR inverse agonists is sparse. However, related heterocyclic structures incorporating a furan moiety have been developed as potent A2AAR modulators. For example, Vipadenant, a triazolopyrimidine derivative containing a furan-2-yl group, is a selective A2AAR antagonist. nih.gov The structural elements of this compound, namely the furan ring and a nitrogen-based bicyclic system, are present in known A2AAR ligands. This suggests a potential for interaction with this receptor, although the specific activity of inverse agonism for the indazole class remains an area for future exploration.
Evaluation of Antiprotozoal Activity (e.g., Antitrypanosomal)
The indazole nucleus is a significant scaffold in medicinal chemistry, with various derivatives demonstrating notable antiprotozoal effects. nih.govnih.gov Research has highlighted the potential of 2-phenyl-2H-indazole derivatives as potent agents against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The biological activity of these compounds is often influenced by the nature and position of substituents on the indazole ring system. For instance, studies have shown that electron-withdrawing groups on the 2-phenyl ring can enhance antiprotozoal efficacy. nih.govnih.gov
In the context of antitrypanosomal activity, various heterocyclic compounds are under investigation. For example, 1,2,3-triazole derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some analogs exhibiting significantly greater potency than the standard drug benznidazole. mdpi.com Specifically, certain triazole derivatives displayed IC50 values against trypomastigotes that were 10 to 100 times lower than that of benznidazole. mdpi.com Furthermore, semi-synthetic derivatives of bergenin have also demonstrated potent antitrypanosomal activity against Trypanosoma brucei. nih.gov
While direct studies on the antiprotozoal activity of this compound are not extensively documented, the known activity of indazole analogs suggests that this compound could be a candidate for further investigation. The following table summarizes the antiprotozoal activities of some representative indazole and other heterocyclic analogs.
Table 1: Antiprotozoal Activity of Selected Heterocyclic Compounds
| Compound/Analog | Target Protozoan | IC50 (µM) | Reference |
|---|---|---|---|
| 2-phenyl-2H-indazole derivative | G. intestinalis | < 1 | nih.gov |
| 2,3-diphenyl-2H-indazole derivative | G. intestinalis | 12.8 times more active than metronidazole | nih.gov |
| 1,2,3-triazole derivative 1d | T. cruzi (trypomastigotes) | 0.21 | mdpi.com |
| 1,2,3-triazole derivative 1f | T. cruzi (trypomastigotes) | 1.23 | mdpi.com |
| Benznidazole (control) | T. cruzi (trypomastigotes) | 22.79 | mdpi.com |
| Bergenin derivative 4c | T. brucei | 0.52 | nih.gov |
Preliminary Assessment of Antiviral Activity
The furan ring is a core structural component in numerous pharmacologically active compounds and is associated with a broad spectrum of therapeutic properties, including antiviral activity. orientjchem.orgresearchgate.net Furan derivatives have demonstrated inhibitory effects against a variety of viruses, such as HIV, influenza, and hepatitis C. orientjchem.org The antiviral potential of these compounds is often linked to the ability of the furan moiety to engage in various biological interactions. orientjchem.orgresearchgate.net
Nitrogen-containing heterocyclic compounds (N-heterocycles) are also well-established as a source of antiviral agents. nih.gov These compounds can interfere with multiple stages of the viral life cycle, from entry into host cells to replication of the viral genome. nih.gov For instance, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives exhibited potent broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic ring was favorable for activity against RNA viruses. nih.gov
Given that this compound incorporates both a furan ring and a nitrogen-containing indazole scaffold, it represents a promising candidate for antiviral drug discovery. The combination of these two pharmacophores could potentially lead to synergistic or novel antiviral mechanisms.
Table 2: Antiviral Activity of Selected Furan and Benzo-Heterocyclic Analogs
| Compound/Analog | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Benzo-heterocyclic amine 3f | Influenza A, HCV, Cox B3 | 3.21–5.06 | nih.gov |
| Benzo-heterocyclic amine 3g | Influenza A, HCV, Cox B3, HBV | 0.71–34.87 | nih.gov |
| Spirothiazolidinone derivative 3c | Influenza A/H3N2 | ~1 | nih.gov |
Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 2h Indazol 6 Amine Derivatives
Identification of Essential Pharmacophoric Features
A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For indazole-based derivatives, particularly those targeting protein kinases, several key pharmacophoric elements have been identified. nih.govnih.gov These typically include:
A heterocyclic core: The indazole ring system is a well-established pharmacophore in medicinal chemistry, known to mimic the adenine (B156593) base of ATP and interact with the hinge region of protein kinases. caribjscitech.com Its bicyclic structure provides a rigid framework for the precise orientation of substituents.
Hydrogen bond donors and acceptors: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the amine linker can serve as a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the binding pocket of a receptor.
Hydrophobic and aromatic regions: The benzene (B151609) part of the indazole core and the furan (B31954) ring contribute to hydrophobic and aromatic interactions, which are significant for affinity and selectivity. ugm.ac.idugm.ac.id
Based on analogous indazole-containing inhibitors, a putative pharmacophore model for N-(furan-2-ylmethyl)-2H-indazol-6-amine derivatives would likely involve the indazole nitrogen atoms forming hydrogen bonds with the receptor's hinge region, the furan ring occupying a hydrophobic pocket, and the 6-amino group providing an additional point of interaction or a vector for further substitution. nih.govnih.gov
Correlating Structural Modifications with Biological Potency
Systematic modification of the this compound scaffold allows for the exploration of its chemical space and the correlation of structural changes with biological potency.
In a study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the nature of the substituent at the 5-position was critical for both anticancer and antibacterial activity. orientjchem.org This highlights the sensitivity of furan-based compounds to substitution.
Table 1: Hypothetical Modulation of Activity by Furan Ring Substituents This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not available.
| Compound | R Group on Furan Ring | Postulated Effect on Activity | Rationale |
|---|---|---|---|
| Parent | H | Baseline | Unsubstituted furan ring. |
| Analog 1 | 5-CH₃ | Potentially increased | Enhances hydrophobicity, may improve binding in a lipophilic pocket. |
| Analog 2 | 5-Cl | Potentially altered | Introduces an electron-withdrawing group, potentially altering electronic interactions and metabolic stability. |
| Analog 3 | 5-NO₂ | Potentially decreased | Strong electron-withdrawing group, may introduce unfavorable electronic or steric interactions. |
Substitutions on the indazole core are a cornerstone of SAR for this class of compounds. The position of the N-alkylation (N1 vs. N2) and substitutions at other positions like C3 can have a profound impact on biological activity.
N2-Substitution: The parent compound is a 2H-indazole, meaning the furan-2-ylmethyl group is attached to the N2 position of the indazole ring. The regioselectivity of N-alkylation is a critical factor, with the 2H-indazole tautomer often being the kinetic product of alkylation, while the 1H-indazole is thermodynamically more stable. beilstein-journals.orgnih.gov In some kinase inhibitors, N2-substitution is crucial for directing other parts of the molecule into the correct binding pockets. researchgate.netrsc.org The selective synthesis of the N2 isomer is therefore a key aspect in developing these derivatives.
C3-Substitution: The C3 position of the indazole ring is a common site for modification. Methods for the direct C3-functionalization of indazoles are of great interest for creating structural diversity. pnrjournal.com Introducing substituents at C3 can lead to enhanced potency by providing additional interactions with the target protein. For example, in a series of indazole-based kinase inhibitors, small alkyl or aryl groups at C3 were found to be beneficial for activity.
Table 2: Influence of Indazole Core Substitutions on Biological Activity (Illustrative Examples) This table is illustrative and based on SAR studies of various indazole derivatives, as specific data for this compound is not available.
| Compound Series | Substitution Position | Modification | Observed Impact on Activity | Reference Principle |
|---|---|---|---|---|
| Indazole Kinase Inhibitors | N1 vs. N2 | Alkylation at N2 | Often critical for maintaining the desired binding mode. | researchgate.netrsc.org |
| Indazole Kinase Inhibitors | C3 | Introduction of small hydrophobic groups | Can enhance binding affinity. | pnrjournal.com |
| Antiprotozoal Indazoles | Benzene Ring | Electron-withdrawing groups | Favored antiprotozoal activity. | nih.gov |
The amine linker connecting the furanmethyl group to the indazole core is not merely a spacer but an integral part of the pharmacophore. Its length, flexibility, and hydrogen-bonding capacity are critical. In related systems, such as N-(indol-3-ylglyoxylyl)amine derivatives, the nature of the linker and the groups attached to it significantly affects receptor affinity. nih.gov Altering the linker, for instance, by introducing rigidity or changing its length, would likely have a substantial impact on the biological activity of this compound derivatives by affecting the relative orientation of the furan and indazole moieties.
Diastereoselectivity and Regioselectivity in SAR
Regioselectivity is a paramount consideration in the SAR of this compound derivatives, primarily concerning the N-alkylation of the indazole core. As mentioned, the formation of the N1 versus the N2 isomer can be controlled by the reaction conditions, and this has significant biological consequences. beilstein-journals.orgnih.gov For example, studies on various substituted indazoles have shown that the use of sodium hydride in THF tends to favor N1 alkylation, while other conditions can lead to the N2 isomer. beilstein-journals.org The consistent synthesis of the desired N2-substituted regioisomer is essential for reliable SAR data.
While diastereoselectivity would be more relevant if chiral centers were present in the molecule or introduced through modification, the principles of stereochemistry are always important in drug design. If, for example, the methylene (B1212753) linker were to be substituted, creating a chiral center, it would be expected that the two enantiomers would exhibit different biological activities due to their differential interactions with a chiral biological target.
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional conformation of a molecule is what determines its fit within a receptor's binding site. The this compound molecule has several rotatable bonds, including the C6-N bond, the N-CH₂ bond, and the CH₂-furan bond. The preferred conformation will be a balance of steric and electronic effects.
The relative orientation of the furan ring and the indazole core, dictated by the torsion angles around the amine linker, will be a key determinant of biological activity. A constrained conformation that pre-organizes the molecule for optimal receptor binding is generally desirable. Computational studies, such as density functional theory (DFT) calculations, can provide insights into the low-energy conformations of such molecules and help rationalize observed SAR trends. nih.gov The planarity or non-planarity between the aromatic systems and the linker can influence π-π stacking interactions and other non-covalent bonds with the target protein.
Molecular Modeling and Computational Investigations
Ligand-Based Drug Design Approaches
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. Instead, it relies on the information from a set of molecules known to be active against a specific target.
Pharmacophore Modeling for Target Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For N-(furan-2-ylmethyl)-2H-indazol-6-amine, a pharmacophore model could be generated based on a series of structurally similar compounds with known biological activity. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its potential therapeutic action. By screening this pharmacophore model against databases of known protein structures, potential biological targets for this compound could be identified.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound would involve compiling a dataset of analogous compounds and their measured biological activities. Statistical models would then be developed to relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent analogs. While specific QSAR studies on hexahydroindazoles as antimicrobial agents have been reported, data for this compound is not available. researchgate.netnih.gov
Structure-Based Drug Design Approaches
When the three-dimensional structure of a protein target is known, structure-based drug design methods can be used to predict how a ligand will bind and to estimate its binding affinity.
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. If a potential protein target for this compound were identified (for instance, through pharmacophore modeling), molecular docking simulations could be performed. This would involve placing the compound into the binding site of the protein and calculating the most stable binding pose. The results would provide insights into the potential mechanism of action at a molecular level.
Analysis of Ligand-Protein Interaction Profiles
Following a molecular docking simulation, the interactions between this compound and the amino acid residues of the target protein's binding site would be analyzed in detail. This analysis would identify key interactions such as:
Hydrogen Bonding: The amine and indazole nitrogen atoms could act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The furan (B31954) and indazole rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic systems of the furan and indazole rings could form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Understanding these interactions is crucial for explaining the compound's binding affinity and selectivity.
Binding Energy Calculations and Affinity Prediction
Computational methods can be used to estimate the binding free energy of the ligand-protein complex. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. These calculations provide a theoretical prediction of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing. For instance, in studies of other heterocyclic compounds, binding energies have been calculated to predict their potential as antimicrobial agents. nih.gov
Quantum Chemical Characterization
Quantum chemical calculations are fundamental in predicting the molecular properties and behavior of a compound. These theoretical methods provide insights into the electronic characteristics that govern the molecule's stability, reactivity, and potential interactions with biological targets.
Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is explored through Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.gov This energy gap is instrumental in predicting the molecule's bioactivity through charge transfer interactions. irjweb.com For a molecule like this compound, density functional theory (DFT) calculations would be employed to determine the energies of the HOMO and LUMO, and thus the energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value | Significance |
|---|---|---|
| EHOMO (eV) | Data not available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | Data not available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values in different colors. Regions with a negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack. nih.gov In contrast, regions with a positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the furan ring, indicating these as potential sites for electrophilic interaction. Positive potentials might be observed around the hydrogen atoms. This information is vital for understanding intermolecular interactions, such as drug-receptor binding.
Natural Bond Orbital (NBO) Analysis for Reactivity Prediction
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization, which are key factors in determining molecular stability and reactivity.
In Silico Pharmacokinetic Predictions
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, thereby reducing the time and cost associated with experimental studies. These predictions help in assessing the potential of a molecule to become a viable drug candidate.
Absorption, Distribution, and Metabolism Prediction (excluding toxicity profiles)
The absorption, distribution, and metabolism (ADM) properties of a drug candidate are crucial for its efficacy. In silico tools can predict various ADM parameters. For instance, predictions can be made about a compound's intestinal absorption, its ability to cross the blood-brain barrier, and its potential to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity, and polar surface area.
Prediction of Drug-Likeness and Bioavailability Potential
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with those of known drugs. Several rule-based filters, such as Lipinski's rule of five, are used to assess drug-likeness. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A good bioavailability potential is often associated with adherence to these rules.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight ( g/mol ) | Data not available | < 500 |
| LogP | Data not available | < 5 |
| Hydrogen Bond Donors | Data not available | < 5 |
| Hydrogen Bond Acceptors | Data not available | < 10 |
| Polar Surface Area (Ų) | Data not available | < 140 |
| Gastrointestinal Absorption | Data not available | High/Low |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Preclinical Pharmacological Evaluation
In Vitro ADME Studies
In vitro ADME studies are foundational in early drug discovery, providing initial insights into a compound's potential pharmacokinetic behavior. These assays are typically conducted in a high-throughput manner to screen and rank candidate molecules.
Metabolic Stability in Hepatic Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver and are major contributors to the metabolism of foreign compounds. The stability of a compound in the presence of liver microsomes from different species (e.g., human, rat, mouse) is a key indicator of its likely in vivo hepatic clearance.
No experimental data on the metabolic stability of N-(furan-2-ylmethyl)-2H-indazol-6-amine in hepatic microsomes is publicly available. A hypothetical data table for such an experiment is presented below to illustrate the typical format of results.
Hypothetical Data Table: Metabolic Stability of this compound in Hepatic Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and for metabolism and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active.
No public data exists for the plasma protein binding of this compound. A representative table for such findings is shown below.
Hypothetical Data Table: Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Unbound Fraction (fu) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Permeability assays, often conducted using cell-based models like Caco-2 or MDCK cells, predict the potential for a compound to be absorbed across the intestinal wall. These studies measure the rate of transport of a compound across a monolayer of cells.
There are no available research findings on the permeability of this compound. A typical format for presenting such data is provided in the hypothetical table below.
Hypothetical Data Table: Permeability of this compound (Caco-2 Assay)
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|
| Apical to Basolateral (A→B) | Data not available | Data not available |
| Basolateral to Apical (B→A) | Data not available |
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies provide crucial information on the compound's ADME profile and help in predicting human pharmacokinetics.
In Vivo Animal Pharmacokinetic Studies
Absorption, Distribution, Metabolism, and Excretion in Animal Models
These studies involve administering the compound to preclinical species (commonly rats or mice) and measuring its concentration over time in plasma and other tissues. This allows for the determination of key pharmacokinetic parameters.
No in vivo pharmacokinetic data for this compound in any animal model has been published. A hypothetical table of pharmacokinetic parameters is shown for illustrative purposes.
Hypothetical Data Table: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| CL (mL/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
Bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation. It is calculated by comparing the area under the curve (AUC) from oral administration to that from intravenous administration.
The bioavailability of this compound in any preclinical species has not been reported in the available literature.
Efficacy Studies in Relevant Animal Disease Models
Following a comprehensive review of available scientific literature, no efficacy studies of this compound in relevant animal disease models were identified. The progression to in vivo efficacy testing is contingent upon promising in vitro activities; however, public domain data regarding the in vitro evaluation of this specific compound is also not available. Therefore, this section cannot be completed.
Future Research Directions and Therapeutic Advancement
Strategic Optimization for Enhanced Potency and Selectivity
Future research will likely focus on the strategic optimization of the N-(furan-2-ylmethyl)-2H-indazol-6-amine scaffold to enhance its potency against specific biological targets while ensuring high selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are a cornerstone of this process. By systematically modifying the indazole core, the furan (B31954) ring, and the amine linker, researchers can probe the key interactions between the molecule and its target.
For instance, derivatization of the indazole ring, a strategy successfully employed for other indazole-based compounds, could yield significant improvements. Research on 1H-indazol-3-amine derivatives has shown that the addition of substituents like a 2,6-difluoro-3-methoxyphenyl group can lead to potent inhibition of Fibroblast Growth Factor Receptors (FGFR), with IC50 values in the low nanomolar range. nih.gov Similarly, creating a new series of derivatives by modifying the 4-position of the indazole ring has led to potent FGFR1 inhibitors. nih.gov These approaches could be adapted to the this compound structure to explore its potential as a kinase inhibitor or for other target classes.
| Compound/Derivative Class | Target | Key Structural Features | Reported Potency (IC50) |
| 1H-indazol-3-amine derivative | FGFR1, FGFR2 | 2,6-difluoro-3-methoxyphenyl group | <4.1 nM (FGFR1), 2.0 nM (FGFR2) nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | FGFR1 | N-(3-(4–methylpiperazin-1-yl)phenyl)carboxamide at C4 | 30.2 nM nih.gov |
| 3-benzylindazoles | CDK8 | Optimized physicochemical properties | 53 nM nih.gov |
This table presents data for related indazole compounds to illustrate potential optimization strategies for this compound.
Design and Synthesis of Advanced Hybrid Molecules
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is an ideal starting point for creating novel hybrid molecules.
Future synthetic efforts could focus on linking the indazole moiety to other biologically active fragments. For example, inspired by the development of isatin-chalcone hybrids for anti-neuroinflammatory activity, one could design hybrids of this compound with other pharmacophores known to modulate targets in oncology or inflammatory diseases. mdpi.com The synthesis of such molecules would involve developing versatile synthetic routes that allow for the controlled coupling of the different molecular fragments. mdpi.comnih.gov
Comprehensive Elucidation of Molecular Mechanisms of Action
A critical area of future research will be to determine the precise molecular mechanism(s) of action for this compound and its optimized derivatives. While the indazole scaffold is known to interact with a variety of targets, including protein kinases, the specific targets of this particular compound are yet to be identified. austinpublishinggroup.com
Advanced biochemical and cellular assays will be necessary to screen for potential targets. Techniques such as kinome profiling, affinity chromatography, and proteomics can help identify the primary protein binding partners. Once a target is identified, further biophysical and structural studies, such as X-ray crystallography or cryo-electron microscopy, can provide detailed insights into the binding mode at the atomic level. Understanding these interactions is crucial for rational, structure-based drug design and for optimizing selectivity.
Exploration of Polypharmacology and Multi-Target Engagement
Polypharmacology, the concept of designing drugs to interact with multiple targets simultaneously, is a growing paradigm in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.govmdpi.com This approach can offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.govmdpi.com
Identification of Novel Therapeutic Applications
The versatility of the indazole scaffold suggests that this compound may have therapeutic applications beyond the most commonly explored areas like oncology. nih.gov Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antispermatogenic agents, inhibitors of epidermal growth factor receptor (EGFR), and ligands for adrenoceptors involved in psychiatric disorders. austinpublishinggroup.com
Therefore, a broad-based screening approach could uncover novel therapeutic uses for this compound. Investigating its effects on different biological pathways and in various disease models, such as those for infectious diseases, metabolic disorders, or neuroinflammation, could open up new avenues for therapeutic advancement. For instance, recent studies have shown that novel indazolyl-picolinic acid derivatives possess herbicidal activity, highlighting the diverse potential of this chemical class. mdpi.com
Q & A
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2H-indazol-6-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous indazol-6-amine derivatives are synthesized by reacting 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux, followed by quenching in ice water to precipitate the product . Optimization focuses on temperature control (e.g., reflux vs. ambient), solvent selection (polar aprotic solvents for coupling reactions), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Single-crystal X-ray diffraction for unambiguous structural determination (e.g., CCDC 2263798 in ).
- NMR spectroscopy to confirm proton environments and substituent positions (e.g., distinguishing furan methylene protons at δ 4.5–5.0 ppm).
- HPLC for purity assessment, particularly to detect byproducts like N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, a common impurity .
Q. How are impurities identified and quantified during synthesis?
Impurities such as chloropyrimidinyl or dimethyl-substituted analogs are detected via LC-MS or HPLC-UV with reference standards. For example, lists N-(2-chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine as a structurally related impurity, requiring gradient elution protocols for separation .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when refining this compound structures?
Discrepancies in bond lengths or angles (e.g., furan-indazole torsion angles) are addressed using SHELXL for refinement. For instance, highlights SHELXL’s robustness in handling high-resolution data and twinned crystals. Validation tools like PLATON or Mercury ensure geometric accuracy and hydrogen-bonding networks .
Q. What experimental strategies mitigate contradictions in biological activity data across studies?
Inconsistent bioactivity results (e.g., MAO inhibition in ) require:
Q. How are solvent effects and reaction kinetics modeled for furan-indazole derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict solvent polarity effects on reaction pathways. For example, used DFT to analyze electronic properties of benzimidazole analogs, guiding solvent selection (e.g., DMF for polar transition states) .
Q. What methodologies evaluate the compound’s potential as a MAO inhibitor?
Q. How is impurity profiling conducted for pharmaceutical-grade synthesis?
LC-HRMS identifies trace impurities (e.g., N-(2-chloropyrimidin-4-yl)-dimethyl analogs) with ppm-level sensitivity. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products .
Q. What role do solvent interactions play in crystallization?
demonstrates that methanol or ethanol monosolvates stabilize crystal lattices via O–H···N hydrogen bonds. Solvent choice impacts polymorphism; for example, DMSO may induce undesired solvate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
